Ground-State Conformers: 2-Naphthyl vs. 1-Naphthyl
The 2-naphthyl isomer (2-MN; CAS 2972-84-1) exhibits two coexisting ground-state conformers ('a' and 'b') in low-polarity solvents, differing by approximately 180° rotation about the vinyl-aromatic bond, whereas the 1-naphthyl isomer (1-MN; CAS 2972-83-0) exists primarily as a single dominant ground-state conformer [1].
| Evidence Dimension | Number of ground-state conformers in low-polarity solvents |
|---|---|
| Target Compound Data | Two conformers ('a' and 'b') |
| Comparator Or Baseline | 1-Naphthyl isomer (1-MN, CAS 2972-83-0): single dominant conformer |
| Quantified Difference | Qualitative difference: two coexisting conformers vs. one |
| Conditions | Time-resolved emission spectroscopy in low-polarity solvents |
Why This Matters
The presence of dual conformers introduces conformational heterogeneity that may be desirable or undesirable depending on the intended application—this is a selection criterion absent from the 1-naphthyl analog.
- [1] Breffke, J.; Williams, B. W.; Maroncelli, M. The Photophysics of Three Naphthylmethylene Malononitriles. J. Phys. Chem. B 2015, 119 (29), 9254–9267. View Source
